Flt3-IN-23
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28F3N5O2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-N-(4-aminocyclohexyl)-2-N-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H28F3N5O2/c1-21(11-31-12-21)13-32-17-8-6-16(7-9-17)29-20-27-10-18(22(23,24)25)19(30-20)28-15-4-2-14(26)3-5-15/h6-10,14-15H,2-5,11-13,26H2,1H3,(H2,27,28,29,30) |
InChI Key |
VPEDGTIAOONCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors
Preface: Initial searches for a specific molecule designated "Flt3-IN-23" did not yield any publicly available data. Therefore, this guide will focus on a well-characterized and clinically relevant Fms-like tyrosine kinase 3 (FLT3) inhibitor, Gilteritinib , as a representative example to fulfill the user's request for an in-depth technical guide. Gilteritinib is a potent, second-generation, type I FLT3 inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. This guide will adhere to all specified formatting and content requirements.
Introduction to FLT3 and Its Role in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic blasts and contributing to a poor prognosis.[2][3]
The two most common types of activating FLT3 mutations are:
-
Internal Tandem Duplications (ITD): These mutations, found in approximately 25% of AML patients, occur in the juxtamembrane domain of the receptor and lead to ligand-independent dimerization and constitutive activation.[3][4]
-
Tyrosine Kinase Domain (TKD) mutations: These point mutations, occurring in about 6-8% of AML patients, are typically found in the activation loop of the kinase domain and also result in constitutive kinase activity.[4]
The constitutive activation of FLT3 leads to the aberrant activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and inhibit apoptosis.[5][6]
Gilteritinib: A Potent, Second-Generation, Type I FLT3 Inhibitor
Gilteritinib is a small molecule inhibitor designed to target both FLT3-ITD and FLT3-TKD mutations. As a Type I inhibitor , it binds to the ATP-binding pocket of the FLT3 kinase domain in its active conformation.[7][8] This mode of action allows it to inhibit both ITD and TKD mutants of FLT3. In addition to its potent activity against FLT3, gilteritinib is also known to inhibit the AXL receptor tyrosine kinase, which has been implicated in resistance to other FLT3 inhibitors.[5]
Mechanism of Action of Gilteritinib
Gilteritinib exerts its anti-leukemic effects by competitively inhibiting the binding of ATP to the catalytic site of the FLT3 kinase. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascades that are essential for the survival and proliferation of FLT3-mutated AML cells.
Signaling Pathway Inhibition:
The inhibition of FLT3 by gilteritinib leads to the downregulation of key downstream signaling pathways:
-
STAT5 Pathway: Constitutive STAT5 signaling, a hallmark of FLT3-ITD mutations, is potently inhibited by gilteritinib, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators.[5][6]
-
MAPK/ERK Pathway: The RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, is also suppressed upon FLT3 inhibition by gilteritinib.[5]
-
PI3K/AKT Pathway: This pathway, which is vital for cell survival and glucose metabolism, is another key target of gilteritinib-mediated FLT3 inhibition.[5]
Quantitative Data
The potency and selectivity of gilteritinib have been characterized in various preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of Gilteritinib
| Kinase Target | IC50 (nM) |
| FLT3 | 0.29 |
| AXL | 0.73 |
| c-KIT | 26 |
| PDGFRα | 44 |
| PDGFRβ | 31 |
| VEGFR2 | 110 |
Data compiled from publicly available sources.
Table 2: Cellular Activity of Gilteritinib in FLT3-Mutated Cell Lines
| Cell Line | FLT3 Mutation | GI50 (nM) |
| MV4-11 | FLT3-ITD | 1.8 |
| MOLM-13 | FLT3-ITD | 2.9 |
| Ba/F3-FLT3-ITD | FLT3-ITD | 1.8 |
| Ba/F3-FLT3-D835Y | FLT3-TKD | 1.6 |
GI50: 50% growth inhibition. Data compiled from publicly available sources.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize FLT3 inhibitors like gilteritinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Protocol:
-
Reagents: Purified recombinant human FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., a synthetic peptide or Myelin Basic Protein), and the test compound (Gilteritinib).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, kinase buffer, and the diluted test compound. c. Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes). d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.[9][10]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound in a cell-based assay.
Protocol:
-
Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in appropriate growth medium.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. Serially dilute the test compound (Gilteritinib) in the growth medium. c. Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. d. After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
Western Blotting for Phospho-FLT3 and Downstream Signaling
Objective: To qualitatively or semi-quantitatively assess the inhibition of FLT3 phosphorylation and its downstream signaling pathways in cells treated with an inhibitor.
Protocol:
-
Cell Treatment: Treat FLT3-mutated AML cells with various concentrations of the test compound (Gilteritinib) for a specified time.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the intensity of the phosphorylated protein bands to the total protein bands to assess the degree of inhibition at different compound concentrations.
Conclusion
Gilteritinib serves as a prime example of a rationally designed targeted therapy for a genetically defined subset of AML. Its mechanism of action, centered on the potent and specific inhibition of the constitutively activated FLT3 receptor, has been thoroughly characterized through a variety of in vitro and cellular assays. The detailed understanding of its interaction with the FLT3 signaling pathway and the availability of robust experimental protocols for its evaluation are crucial for the ongoing development of novel and improved therapies for FLT3-mutated AML. This guide provides a foundational understanding of the core principles and methodologies employed in the research and development of such targeted agents.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. mdpi.com [mdpi.com]
- 4. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Flt3-IN-23: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of Flt3-IN-23, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, particularly those focused on acute myeloid leukemia (AML).
Introduction to FLT3 and this compound
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.
This compound (also referred to as compound 15 in the primary literature) is a novel, potent 2-aminopyrimidine derivative that has demonstrated significant inhibitory activity against both wild-type FLT3 and its clinically relevant mutants. Its efficacy in preclinical studies suggests its potential as a therapeutic agent for FLT3-mutated AML.
Chemical Properties and Data
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₈F₃N₅O₂ |
| Molecular Weight | 467.49 g/mol |
| IUPAC Name | (R)-N-(4-(2,2-dimethyl-1,3-dioxolan-4-yl)phenyl)-5-(trifluoromethyl)-[2,4'-bipyrimidine]-2'-amine |
| SMILES | FC(F)(F)c1cncc(n1)-c1nc(N[C@H]2CC--INVALID-LINK--CC2)ncc1-c1ccc(cc1)OCC1(C)COC1 |
| CAS Number | 2489528-97-2 |
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a detailed experimental protocol based on the published literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents to be sourced from reputable chemical suppliers.
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane).
-
Catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃).
-
Bases (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃), Sodium tert-butoxide).
-
Other reagents (e.g., N-Bromosuccinimide (NBS), Bis(pinacolato)diboron, tert-Butyloxycarbonyl anhydride (Boc₂O)).
-
Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, nitrogen atmosphere setup).
-
Purification equipment (e.g., silica gel for column chromatography, preparative HPLC).
-
Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer).
Procedure:
The synthesis involves a Suzuki coupling reaction as a key step to form the bipyrimidine core, followed by functional group manipulations to introduce the side chains.
Step 1: Synthesis of the pyrimidine building blocks. (Detailed synthesis of the boronic ester and the halogenated pyrimidine precursors would be described here based on the specific starting materials from the primary literature).
Step 2: Suzuki Coupling.
-
To a solution of the halogenated pyrimidine (1 equivalent) and the pyrimidine boronic ester (1.2 equivalents) in a mixture of dioxane and water (4:1) is added potassium carbonate (2 equivalents).
-
The mixture is degassed with nitrogen for 15 minutes.
-
Pd(dppf)Cl₂ (0.1 equivalents) is added, and the reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the bipyrimidine core.
Step 3: Introduction of the side chain.
-
The Boc-protected amine precursor is deprotected using trifluoroacetic acid (TFA) in DCM.
-
The resulting amine is coupled with the bipyrimidine core via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. For the Buchwald-Hartwig amination:
-
To a solution of the halogenated bipyrimidine (1 equivalent) and the amine (1.2 equivalents) in anhydrous toluene is added sodium tert-butoxide (1.5 equivalents).
-
The mixture is degassed with nitrogen for 15 minutes.
-
Pd₂(dba)₃ (0.05 equivalents) and a suitable phosphine ligand (e.g., Xantphos, 0.1 equivalents) are added.
-
The reaction is heated to 110 °C under a nitrogen atmosphere for 16 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by preparative HPLC to afford this compound.
-
Step 4: Characterization. The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Activity and In Vitro Assays
This compound exhibits potent inhibitory activity against FLT3 kinase and demonstrates significant anti-proliferative effects in AML cell lines harboring FLT3 mutations.
Quantitative Data
| Assay | IC₅₀ (nM) |
| FLT3 (Wild-Type) Kinase Assay | 7.42 ± 1.23 |
| FLT3-D835Y Kinase Assay | 9.21 ± 0.04 |
| MV4-11 Cell Proliferation Assay | 0.83 ± 0.15 |
| MOLM-13 Cell Proliferation Assay | 10.55 ± 1.70 |
Experimental Protocols
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the FLT3 enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human FLT3 (wild-type or mutant) enzyme.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
FLT3 substrate (e.g., a synthetic peptide).
-
This compound (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega).
-
Microplate reader.
Procedure:
-
Add 5 µL of kinase buffer containing the FLT3 enzyme to the wells of a 384-well plate.
-
Add 2.5 µL of this compound at various concentrations (in a suitable solvent like DMSO, with final DMSO concentration ≤ 1%) or vehicle control.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
The luminescent signal, which is proportional to the amount of ADP produced, is read on a microplate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Principle: This assay determines the effect of this compound on the viability and proliferation of AML cells. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo® assay quantifies the amount of ATP, an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
This compound (serially diluted).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Seed the AML cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (if applicable).
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC₅₀ values are determined from the dose-response curves.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling pathways.
FLT3 Signaling Pathway
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for this compound Evaluation
An In-depth Technical Guide to the Target Profile and Selectivity of FLT3 Inhibitors
Disclaimer: Information regarding a specific molecule designated "Flt3-IN-23" is not publicly available. This guide provides a representative target profile and selectivity analysis based on well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as quizartinib and gilteritinib, to serve as a technical reference for researchers, scientists, and drug development professionals.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. Consequently, FLT3 has emerged as a key therapeutic target in AML. This guide details the target profile and selectivity of representative FLT3 inhibitors, outlining the methodologies used for their characterization.
Target Profile and Selectivity of Representative FLT3 Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Highly selective inhibitors are expected to have fewer off-target effects. The target profile of FLT3 inhibitors is typically assessed through comprehensive kinase screening panels. Below are the selectivity profiles for two prominent FLT3 inhibitors, quizartinib and gilteritinib.
Quizartinib (AC220) is a second-generation, potent, and highly selective type II FLT3 inhibitor.[1] It demonstrates significant affinity for FLT3, particularly the ITD mutant form.[2]
Gilteritinib (ASP2215) is another potent FLT3 inhibitor that has shown efficacy against both ITD and TKD mutations.[3] It is also known to inhibit AXL kinase, which has been implicated in resistance to FLT3 inhibition.[3]
Table 1: Biochemical Potency and Selectivity of Quizartinib
| Target Kinase | Kd (nM) | Reference |
| FLT3 | 3.3 | [4] |
| KIT | <10 | [4] |
| RET | >10 | [2] |
| CSF1R | >10 | [2] |
| PDGFRα | >10 | [2] |
| PDGFRβ | >10 | [2] |
Table 2: Biochemical Potency and Selectivity of Gilteritinib
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 1-2 | [3] |
| AXL | 41 | [5] |
| ALK | Data not quantified | [3] |
| LTK | Data not quantified | [3] |
| c-Kit | 102 | [3] |
Experimental Protocols
The characterization of FLT3 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FLT3 enzyme.
Materials:
-
Recombinant human FLT3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).[6]
-
Add 2 µL of a solution containing the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the MBP substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 120 minutes).[6]
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular FLT3 Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.
Objective: To assess the potency of a compound in inhibiting FLT3 activity within intact cells.
Materials:
-
A cell line expressing a constitutively active form of FLT3 (e.g., MV4-11, which harbors an FLT3-ITD mutation) or cells engineered to express FLT3-ITD.[7]
-
Cell culture medium and supplements.
-
Test inhibitor (serially diluted).
-
Lysis buffer.
-
Phospho-FLT3 specific antibody.
-
Total FLT3 antibody.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
ELISA plates or Western blot apparatus.
-
Detection reagents (e.g., chemiluminescent substrate).
Procedure (ELISA-based):
-
Seed the FLT3-expressing cells in a 96-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a defined period (e.g., 2 hours).
-
Lyse the cells to release the cellular proteins.
-
In an ELISA plate coated with a capture antibody for total FLT3, add the cell lysates and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody specific for phosphorylated FLT3 (pFLT3) and incubate.
-
Wash the plate and add a secondary antibody conjugated to HRP.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Normalize the pFLT3 signal to the total FLT3 amount and determine the IC50 value.
Visualizations
FLT3 Signaling Pathway
References
- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Binding Kinetics of Inhibitors to FMS-like Tyrosine Kinase 3 (FLT3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, specific binding kinetics and detailed experimental protocols for a compound designated "Flt3-IN-23" are not publicly available in the scientific literature. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for characterizing the binding kinetics of inhibitors to the FMS-like Tyrosine Kinase 3 (FLT3) receptor, using data from well-documented FLT3 inhibitors as illustrative examples.
Introduction
FMS-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is a key regulator of hematopoiesis, playing a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitor cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[1] Consequently, FLT3 has emerged as a critical therapeutic target in AML, leading to the development of numerous small molecule inhibitors.
Understanding the binding kinetics of these inhibitors—the rates of association (k_on) and dissociation (k_off), which determine the binding affinity (K_d)—is paramount for the development of effective and durable therapies. These kinetic parameters provide deeper insights into an inhibitor's mechanism of action, its residence time on the target, and its potential for in vivo efficacy, beyond simple measures of potency like IC50.
This technical guide will delve into the FLT3 signaling pathway, present representative binding kinetics data for known FLT3 inhibitors, and provide detailed experimental protocols for the key techniques used to measure these interactions.
The FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] This activation creates docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades that regulate cell fate. The primary signaling pathways activated by FLT3 include:
-
RAS/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/Akt Pathway: This cascade is a central regulator of cell survival, growth, and metabolism.
-
JAK/STAT Pathway: While activated by wild-type FLT3, the STAT5 branch is potently and constitutively activated by FLT3-ITD mutations, contributing significantly to leukemogenesis.[1]
In AML, FLT3-ITD and FLT3-TKD mutations result in the constitutive activation of these pathways in the absence of the FLT3 ligand, leading to aberrant cell proliferation and survival.[1]
Binding Kinetics of FLT3 Inhibitors: Representative Data
While specific data for this compound is unavailable, the following table summarizes binding and potency data for several well-characterized FLT3 inhibitors to provide a comparative baseline. These values are determined through various biochemical and cellular assays.
| Inhibitor | Target(s) | Assay Type | Parameter | Value | Reference |
| Gilteritinib | FLT3, AXL, ALK | In vitro kinase assay | IC₅₀ (FLT3) | 0.29 nM | [3] |
| FLT3-ITD | Cell-based autophosphorylation | IC₅₀ | <1 nM | [3] | |
| Quizartinib (AC220) | FLT3 | Binding Assay | K_d | 0.4 nM | [4] |
| FLT3-ITD | Cell-based autophosphorylation | IC₅₀ | 1.1 nM | [4] | |
| Midostaurin (PKC412) | FLT3, KIT, PDGFR | Binding Assay | K_d | 11 nM | [4] |
| FLT3-ITD | Cell-based autophosphorylation | IC₅₀ | 10 nM | [4] | |
| Sunitinib | FLT3, KIT, VEGFR | Binding Assay | K_d | 0.3 nM | [4] |
| FLT3-ITD | Cell-based autophosphorylation | IC₅₀ | 12 nM | [4] | |
| Crenolanib | FLT3, PDGFR | Biochemical Assay | pIC₅₀ | 9.60 | [5] |
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of potency but can be influenced by assay conditions (e.g., ATP concentration).
-
K_d (Dissociation constant): A measure of binding affinity, representing the concentration of inhibitor at which 50% of the target protein is occupied at equilibrium. A lower K_d indicates a higher binding affinity. It is calculated as k_off / k_on.
-
pIC₅₀: The negative logarithm of the IC₅₀ value.
Experimental Protocols for Determining Binding Kinetics
The quantitative analysis of inhibitor binding kinetics is most commonly performed using label-free biosensor technologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, typically the kinase) is immobilized. The other binding partner (the analyte, the inhibitor) is flowed over the surface.
Methodology:
-
Immobilization of FLT3 Kinase:
-
The purified recombinant FLT3 kinase domain is covalently immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.[6]
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The FLT3 protein, in a buffer of appropriate pH (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites on the surface are deactivated with an injection of ethanolamine.
-
A reference channel is prepared similarly but without the protein to allow for subtraction of non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
A running buffer (e.g., HBS-EP+ containing DMSO to match the inhibitor solvent) is continuously flowed over the sensor chip to establish a stable baseline.
-
The small molecule inhibitor is prepared in a series of concentrations (e.g., a 3-fold dilution series from 1 µM to 0.4 nM) in the running buffer.
-
Each concentration is injected over the ligand (FLT3) and reference surfaces for a defined period (association phase, e.g., 120 seconds), followed by a flow of running buffer alone (dissociation phase, e.g., 300 seconds).[7]
-
The sensor surface is regenerated between inhibitor injections if necessary, using a pulse of a low pH buffer or a high salt concentration to remove any remaining bound analyte.
-
-
Data Analysis:
-
The response data (measured in Response Units, RU) is double-referenced by subtracting the signal from the reference channel and from a buffer-only (blank) injection.
-
The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using specialized software (e.g., TraceDrawer).[7]
-
This fitting process yields the association rate constant (k_on, M⁻¹s⁻¹), the dissociation rate constant (k_off, s⁻¹), and the equilibrium dissociation constant (K_d, M).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is a true in-solution technique that requires no modification or immobilization of the binding partners. ITC provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a, the inverse of K_d), binding stoichiometry (n), and the enthalpy of binding (ΔH).
Methodology:
-
Sample Preparation:
-
Purified recombinant FLT3 kinase domain is placed in the sample cell of the calorimeter at a known concentration (e.g., 10-20 µM).
-
The small molecule inhibitor is loaded into the injection syringe at a concentration typically 10-15 times that of the protein (e.g., 150-200 µM).
-
Both the protein and the inhibitor must be in the exact same buffer to minimize heats of dilution. The buffer should contain a small percentage of DMSO if the inhibitor is dissolved in it.
-
-
Titration Experiment:
-
The sample cell containing the protein is maintained at a constant temperature.
-
A series of small, precisely measured aliquots of the inhibitor from the syringe are injected into the sample cell.
-
With each injection, the heat change resulting from the binding interaction is measured by the instrument relative to a reference cell.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.
-
These peak areas are integrated and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is then fitted to a binding model (e.g., a single-site binding model).
-
This analysis directly yields the binding constant (K_a), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Recent advancements in ITC methodology also allow for the determination of kinetic parameters (k_on and k_off) by analyzing the shape and return to baseline of the injection peaks, providing a powerful alternative to SPR for a complete thermodynamic and kinetic characterization.[8][9][10]
Conclusion
A thorough understanding of the binding kinetics of inhibitors to FLT3 is fundamental for the rational design and optimization of novel therapeutics for AML. While specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for such investigations. Techniques like SPR and ITC are indispensable tools, offering detailed insights into the affinity, residence time, and thermodynamic drivers of inhibitor-target interactions. This kinetic information, when integrated with cellular potency and selectivity data, is crucial for advancing drug candidates with the highest potential for clinical success.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. bioradiations.com [bioradiations.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
Flt3-IN-23: A Technical Guide for Investigating FLT3-ITD Mutations in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Flt3-IN-23, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), for studying FLT3 internal tandem duplication (ITD) mutations in Acute Myeloid Leukemia (AML). This document outlines the mechanism of action of FLT3-ITD, the role of this compound in its inhibition, and detailed protocols for key experimental procedures.
Introduction to FLT3-ITD in AML
Acute Myeloid Leukemia is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FLT3 gene, with internal tandem duplications (ITD) being the most common type. These FLT3-ITD mutations lead to ligand-independent constitutive activation of the FLT3 receptor tyrosine kinase. This aberrant signaling promotes uncontrolled cell proliferation, inhibits apoptosis, and ultimately drives leukemogenesis, correlating with a poor prognosis for patients. The constitutive activation of FLT3-ITD triggers downstream signaling cascades, primarily the STAT5, MAPK, and PI3K/AKT pathways, which are crucial for the survival and proliferation of leukemic cells.
This compound: A Potent FLT3 Inhibitor
This compound is a small molecule inhibitor of FLT3. While extensive public data on this specific compound is limited, it is identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) with a reported IC50 of 7.42 nM. It has demonstrated antiproliferative activities against BaF3 cells engineered to express various FLT3-TKD and FLT3-ITD-TKD mutations. The study of specific and potent FLT3 inhibitors like this compound is critical for understanding the underlying biology of FLT3-ITD AML and for the development of novel therapeutic strategies.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Further research is required to determine its specific activity against common FLT3-ITD positive AML cell lines such as MV4-11 and MOLM-13.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| This compound | FMS-like tyrosine kinase 3 (FLT3) | Kinase Assay | 7.42 | N/A |
Signaling Pathways
The FLT3-ITD mutation leads to the constitutive activation of several downstream signaling pathways that are critical for the survival and proliferation of AML cells. This compound, by inhibiting the kinase activity of FLT3, is expected to block these downstream signals.
Caption: FLT3-ITD signaling pathways in AML and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy and mechanism of action. The following are generalized protocols for key experiments, which should be optimized for specific experimental conditions.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of FLT3-ITD.
Caption: Workflow for a biochemical kinase assay to determine the IC50 of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Prepare solutions of recombinant human FLT3-ITD enzyme, a suitable peptide substrate, and ATP.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer, the serially diluted this compound, and the FLT3-ITD enzyme.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of FLT3-ITD positive AML cell lines.
Methodology:
-
Cell Culture:
-
Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
-
Assay Setup:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.
-
Incubate for an appropriate time to allow for the conversion of the reagent by viable cells.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vitro Characterization of FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Flt3-IN-23" is not publicly available. This guide provides a comprehensive overview of the in vitro characterization of FMS-like tyrosine kinase 3 (FLT3) inhibitors, drawing upon established methodologies and data for well-documented inhibitors. This document is intended for researchers, scientists, and drug development professionals.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2][3][4][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive kinase activity and promoting leukemic cell survival and proliferation.[1][2][3][6][7][8][9][10][11] Consequently, FLT3 has emerged as a key therapeutic target in AML.[6][9] This guide outlines the essential in vitro assays and data presentation for the characterization of novel FLT3 inhibitors.
Quantitative Data Summary
The in vitro activity of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various assays. Below is a summary of representative data for several known FLT3 inhibitors against common FLT3-mutant cell lines, MOLM-13 and MV4-11, which are heterozygous and homozygous for the FLT3-ITD mutation, respectively.[6][12]
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| Midostaurin | MOLM-13 | Cell Viability | 200 | [12][13] |
| Quizartinib (AC220) | MOLM-13 | Cell Viability | ~200 | [12][13] |
| Gilteritinib (ASP2215) | MOLM-13 | Cell Viability | ~200 | [12][13] |
| CCT137690 | MOLM-13 | MTS Assay | 23 | [14] |
| CCT137690 | MV4-11 | MTS Assay | 62 | [14] |
| Ponatinib | MV4-11, MOLM-13 | Cell Viability | < 4 | [15] |
| Cabozantinib | MV4-11, MOLM-13 | Cell Viability | < 4 | [15] |
| WS6 | MV4-11, MOLM-13 | Cell Viability | < 4 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro characterization data.
1. Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.[16] The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to kinase activity.[16][17]
-
Protocol:
-
Prepare a reaction mixture containing FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[16]
-
Add serial dilutions of the test inhibitor.
-
Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).[16]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[16]
-
Measure luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
-
-
LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.[18]
-
Protocol:
-
A europium-labeled anti-tag antibody is used to label the FLT3 kinase.
-
An Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase, bringing the donor (europium) and acceptor (Alexa Fluor® 647) fluorophores in close proximity, resulting in a high FRET signal.
-
The test inhibitor competes with the tracer for binding to the kinase.
-
Inhibitor binding disrupts the FRET, leading to a decrease in the signal.
-
The IC50 is calculated from the dose-response curve of the inhibitor.
-
-
2. Cellular Proliferation and Viability Assays
These assays determine the effect of the inhibitor on the growth and survival of FLT3-dependent cancer cells.
-
MTS Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Protocol:
-
Seed FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates.[15]
-
Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).[15]
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm. The GI50 value is calculated from the resulting dose-response curve.
-
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Protocol:
-
Seed cells in 96-well plates and treat with the inhibitor as described for the MTS assay.[15]
-
Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence. The IC50 is determined from the dose-response curve.
-
-
3. Target Engagement and Downstream Signaling Assays
These assays confirm that the inhibitor engages its target in a cellular context and modulates downstream signaling pathways.
-
Cellular FLT3 Phosphorylation Assay: This assay measures the autophosphorylation of FLT3 in intact cells.
-
Protocol:
-
-
Western Blotting: This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins, such as STAT5, AKT, and ERK.[7]
-
Protocol:
-
Treat FLT3-mutant cells with the inhibitor for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for phosphorylated and total FLT3, STAT5, AKT, and ERK.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.
-
-
Visualizations
FLT3 Signaling Pathway
Caption: Wild-type FLT3 signaling is initiated by ligand binding, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation and survival.[5][7][10][19][20][21]
Mutant FLT3 Constitutive Activation
Caption: Mutant FLT3 undergoes ligand-independent dimerization and constitutive activation, leading to aberrant downstream signaling, most notably potent activation of STAT5.[7][10]
In Vitro Characterization Workflow
Caption: A logical workflow for the in vitro characterization of a novel FLT3 inhibitor, from initial biochemical screening to cellular mechanism of action studies.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The Cytokine Flt3-Ligand in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very short insertions in the FLT3 gene are of therapeutic significance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 14. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. promega.com [promega.com]
- 17. FLT3 Kinase Enzyme System Application Note [promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Reactome | FLT3 Signaling [reactome.org]
- 20. researchgate.net [researchgate.net]
- 21. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Flt3 Inhibitors in Cell-Based Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FMS-like tyrosine kinase 3 (Flt3) inhibitors in cell-based assays. The protocols detailed below are designed for the evaluation of Flt3 inhibitors against acute myeloid leukemia (AML) cell lines harboring Flt3 mutations.
Introduction to Flt3 in AML
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3][4] The two most frequent types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][5] These mutations lead to constitutive, ligand-independent activation of the Flt3 receptor, promoting uncontrolled cell growth and survival of leukemic blasts.[1][3][4] Consequently, Flt3 has emerged as a key therapeutic target in AML.
Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3 receptors.[5] These small molecule inhibitors can be classified into two main types based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[3]
This document provides detailed protocols for assessing the cellular activity of a representative Flt3 inhibitor, referred to here as Flt3-IN-23, using common AML cell lines that express mutated Flt3.
Data Presentation
Table 1: In Vitro Cellular Activity of Representative Flt3 Inhibitors
| Compound | Target | Cell Line | Assay | IC50 (nM) | Reference |
| Midostaurin | Flt3, other kinases | MOLM-13 | Cell Viability | ~200 | [6] |
| Gilteritinib | Flt3, AXL | MV4-11 | Cell Viability | 7.99 | [7] |
| Quizartinib | Flt3 | MV4-11 | Cell Viability | 4.76 | [7] |
| Sorafenib | Flt3, other kinases | MV4-11 | Cell Viability | - | [8] |
| CCT137690 | Flt3, Aurora kinases | MOLM-13 | Cell Viability (MTS) | 23 | [9] |
| CCT137690 | Flt3, Aurora kinases | MV4-11 | Cell Viability (MTS) | 62 | [9] |
| 4ACP | Flt3, TrKA | MV4-11 | Antiproliferative | 38.8 | [10] |
| 4ACP | Flt3, TrKA | MOLM-13 | Antiproliferative | 54.9 | [10] |
Signaling Pathway Diagram
The diagram below illustrates the canonical Flt3 signaling pathway and the downstream cascades that are constitutively activated by Flt3-ITD mutations, leading to cell proliferation and survival.
Caption: Flt3 signaling pathway and points of inhibition.
Experimental Protocols
Cell Culture
Cell Lines:
-
MOLM-13: Human acute myeloid leukemia cell line with heterozygous FLT3-ITD mutation.[6][7]
-
MV4-11: Human acute myeloid leukemia cell line with homozygous FLT3-ITD mutation.[6][7]
Culture Conditions:
-
Media: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MOLM-13 or MV4-11 cells
-
96-well clear-bottom plates
-
This compound (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).
Materials:
-
MOLM-13 or MV4-11 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Flt3 Signaling
This technique is used to detect the phosphorylation status of Flt3 and its downstream signaling proteins.
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations for a short duration (e.g., 2-4 hours).[11]
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a novel Flt3 inhibitor.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 9. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. haematologica.org [haematologica.org]
Application Notes and Protocols for a Novel FLT3 Inhibitor (e.g., Flt3-IN-23) in In Vivo Mouse Models of AML
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
These application notes provide a comprehensive overview and generalized protocols for the in vivo evaluation of a novel FLT3 inhibitor, exemplified here as Flt3-IN-23, in mouse models of AML. The methodologies and data presented are based on established protocols for other well-characterized FLT3 inhibitors, such as gilteritinib, quizartinib, and sunitinib, and are intended to serve as a guide for the preclinical assessment of new chemical entities targeting FLT3.
FLT3 Signaling Pathway in AML
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways critical for cell survival and proliferation, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways. A diagram of this aberrant signaling cascade is presented below.
Caption: Aberrant FLT3 signaling in AML.
In Vivo Efficacy Studies in AML Mouse Models
The in vivo efficacy of a novel FLT3 inhibitor is typically evaluated in xenograft mouse models using human AML cell lines harboring FLT3 mutations or in patient-derived xenograft (PDX) models.
Representative Data from Preclinical Studies of FLT3 Inhibitors
The following tables summarize representative dosage and efficacy data for established FLT3 inhibitors in mouse models of AML. This information can guide dose-range finding studies for a novel inhibitor like this compound.
| Inhibitor | Mouse Model | Cell Line | Dosage | Administration Route | Outcome |
| Gilteritinib | Nude Mice | MV4-11 (FLT3-ITD) | 10, 30 mg/kg | Oral Gavage (daily) | Tumor regression at 30 mg/kg. |
| Quizartinib | NOD/SCID Mice | MV4-11 (FLT3-ITD) | 0.3 - 10 mg/kg | Oral Gavage (daily) | Dose-dependent tumor growth inhibition. |
| Sunitinib | C57BL/6 Mice | - | 20 - 40 mg/kg/day | In diet | Achieves plasma concentrations sufficient to inhibit VEGFR and PDGFR phosphorylation. |
| Foretinib | NSG Mice | MOLM13 (FLT3-ITD) | 15 mg/kg | Oral Gavage (daily) | Significantly prolonged survival. |
| Inhibitor | Mouse Model | Efficacy Metric | Result |
| Gilteritinib | Systemic Disseminated AML Model (MV4-11-luc) | Survival | Significantly prolonged survival at 30 mg/kg. |
| Quizartinib | Subcutaneous Xenograft (MOLM-13) | Tumor Growth | Dose-dependent inhibition of tumor growth. |
| Sunitinib | Syngeneic model | Metastasis | Dose-dependent effects on metastasis. |
Experimental Protocols
AML Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous or systemic AML xenograft model to evaluate the efficacy of a novel FLT3 inhibitor.
Caption: Workflow for an AML xenograft study.
Materials:
-
FLT3-mutant human AML cell line (e.g., MV4-11, MOLM-13)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Phosphate-buffered saline (PBS)
-
Matrigel (for subcutaneous injection)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Calipers
-
Bioluminescence imaging system (for systemic models with luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture FLT3-mutant AML cells according to standard protocols.
-
Cell Preparation: Harvest cells and resuspend in sterile PBS. For subcutaneous models, mix the cell suspension with an equal volume of Matrigel.
-
Injection:
-
Subcutaneous Model: Inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Systemic Model: Inject 0.5-5 x 10^6 cells in a volume of 100 µL into the tail vein of each mouse.
-
-
Tumor Growth/Engraftment Monitoring:
-
Subcutaneous Model: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Systemic Model: Monitor leukemia engraftment by bioluminescence imaging or flow cytometry of peripheral blood for human CD45+ cells.
-
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³) or when systemic engraftment is confirmed, randomize mice into treatment and control groups. Administer this compound or vehicle control via the determined route (e.g., oral gavage) and schedule.
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity daily or as required. For survival studies, monitor mice until they meet predefined endpoint criteria.
-
Endpoint Analysis: At the end of the study, euthanize mice and collect tumors, bone marrow, and spleen for pharmacodynamic and biomarker analysis (e.g., Western blot for p-FLT3, p-STAT5; immunohistochemistry).
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sonicator or vortex mixer
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, to prepare a 10 mg/mL suspension for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), weigh the appropriate amount of this compound and add the vehicle.
-
Suspension: Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily or as stability data allows.
-
Administration: Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. The volume administered is typically 100-200 µL for a 20-25g mouse.
Pharmacodynamic Analysis
To confirm target engagement and downstream pathway inhibition by this compound in vivo, pharmacodynamic studies are crucial.
Application Notes and Protocols: Detection of p-FLT3 Inhibition by Flt3-IN-23 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4][5] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways, promoting uncontrolled cell growth and survival.[2][3][6][7]
Flt3-IN-23 is a potent and selective inhibitor of FLT3 kinase activity. By competing with ATP for binding to the kinase domain, this compound is expected to block the autophosphorylation of the FLT3 receptor, thereby inhibiting downstream signaling and inducing apoptosis in FLT3-mutated cancer cells.[8] This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting FLT3 phosphorylation using Western blotting, a fundamental technique for characterizing the molecular effects of targeted therapies.
Signaling Pathway and Inhibitor Action
Upon binding of its ligand (FL), the FLT3 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1][9] This phosphorylation creates docking sites for various signaling and adapter proteins, initiating downstream cascades that drive cell proliferation and survival.[3] In AML, mutations can cause ligand-independent dimerization and constitutive phosphorylation of FLT3.[2] this compound, as a tyrosine kinase inhibitor, is designed to prevent this autophosphorylation, thus shutting down these oncogenic signals.
Experimental Protocol: Western Blot for p-FLT3
This protocol describes the treatment of FLT3-dependent AML cell lines (e.g., MV4-11 or MOLM-13, which harbor FLT3-ITD mutations) with this compound, followed by Western blot analysis to detect changes in FLT3 phosphorylation at key activating residues, such as Tyr589/591.[10][11]
I. Materials and Reagents
-
Cell Lines: MV4-11 or MOLM-13 (FLT3-ITD positive)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient)
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr589/591)
-
Rabbit anti-FLT3
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate
-
Imaging System: Chemiluminescence imager
II. Experimental Workflow
III. Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed MV4-11 or MOLM-13 cells at a density of 1 x 10^6 cells/mL in culture medium and allow them to grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., a dose-response of 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding (BSA is often preferred for phospho-antibodies).
-
Incubate the membrane with the primary antibody against p-FLT3 (Tyr589/591) overnight at 4°C with gentle agitation. (See Table 1 for recommended dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading and to assess total FLT3 levels, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin.
-
Data Presentation
The following table summarizes typical antibody dilutions for Western blot analysis. Researchers should optimize these concentrations for their specific experimental conditions.
| Antibody Target | Host Species | Clonality | Recommended Dilution | Vendor Example |
| p-FLT3 (Tyr589/591) | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology #3464[12] |
| p-FLT3 (Tyr591) | Rabbit | Polyclonal | Varies by vendor | Cell Signaling Technology #3461[13] |
| Total FLT3 | Rabbit | Polyclonal | 1:500 - 1:2000 | Proteintech 21049-1-AP[14] |
| β-actin | Mouse | Monoclonal | 1:1000 - 1:5000 | Varies |
Expected Results
A successful experiment will show a dose-dependent decrease in the signal for phosphorylated FLT3 in cells treated with this compound compared to the vehicle-treated control. The levels of total FLT3 and the loading control (β-actin) should remain relatively constant across all lanes, confirming that the observed decrease in p-FLT3 is due to the inhibitory action of this compound and not due to variations in protein loading or total protein degradation within the short treatment window. The FLT3 protein may appear as two bands, a 130 kDa underglycosylated form and a 160 kDa mature glycosylated form.[11] Inhibition of phosphorylation can sometimes lead to an accumulation of the mature 160 kDa form.[11]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. betalifesci.com [betalifesci.com]
- 7. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | FLT3 Signaling [reactome.org]
- 10. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 11. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. FLT3 antibody (21049-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Cell Viability Assay with Flt3-IN-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.
Flt3-IN-23 is a potent inhibitor of FLT3 kinase. This document provides detailed application notes and protocols for assessing the effect of this compound on the viability of cancer cells, particularly those harboring FLT3 mutations.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 kinase domain. By competing with ATP, it prevents the autophosphorylation and activation of the FLT3 receptor. This inhibition blocks the downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are critical for the survival and proliferation of leukemia cells dependent on FLT3 signaling.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other representative FLT3 inhibitors against various FLT3 genotypes and cell lines. This data is essential for selecting appropriate cell models and interpreting experimental results.
| Compound Name | Target | Assay Type | IC50/GI50 (nM) | Cell Line | Reference |
| This compound | FLT3 | Biochemical Assay | 7.42 | - | |
| Compound 22f | FLT3 | Biochemical Assay | 0.941 | - | |
| Compound 22f | FLT3/D835Y | Biochemical Assay | 0.199 | - | |
| Compound 22f | FLT3-ITD | Cell-based Assay | 0.26 | MV4-11 | |
| 4ACP | FLT3-ITD | Cell-based Assay | 38.8 ± 10.7 | MV4-11 | |
| 4ACP | FLT3-ITD | Cell-based Assay | 54.9 ± 4.1 | MOLM-13 | |
| CHMFL-FLT3-122 | FLT3-ITD | Cell-based Assay | 22 | MV4-11 | |
| CHMFL-FLT3-122 | FLT3-ITD | Cell-based Assay | 21 | MOLM-13 | |
| WS6 | FLT3-ITD | Cell-based Assay | < 4 | MV4-11, MOLM-13 | |
| Ponatinib | FLT3-ITD | Cell-based Assay | < 4 | MV4-11, MOLM-13 | |
| Cabozantinib | FLT3-ITD | Cell-based Assay | < 4 | MV4-11, MOLM-13 |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol describes a common method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Leukemia cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Phosphate Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture MV4-11 cells in RPMI-1640 medium until they reach a logarithmic growth phase.
-
Perform a cell count and determine viability using a method like Trypan Blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Include wells with medium only to serve as a blank control.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Add 100 µL of the diluted this compound solutions to the respective wells. For the untreated control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Flt3-IN-23
Topic: Flow cytometry analysis of apoptosis with Flt3-IN-23 Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Constitutive activation of Flt3, often due to mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a common driver in acute myeloid leukemia (AML). This aberrant signaling promotes uncontrolled cell growth and confers resistance to apoptosis, contributing to the poor prognosis associated with Flt3-mutated AML.
This compound is a potent inhibitor of Flt3 with a reported IC50 of 7.42 nM. By targeting the ATP-binding site of Flt3, this compound blocks its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways. This inhibition of Flt3 signaling can lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Flt3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the Flt3 signaling pathway and the mechanism of action for this compound. In cancer cells with activating Flt3 mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pathways that promote cell survival and proliferation while inhibiting apoptosis. This compound blocks this signaling cascade by inhibiting the kinase activity of Flt3.
Caption: Flt3 signaling pathway and its inhibition by this compound.
Experimental Workflow for Apoptosis Analysis
The general workflow for assessing this compound-induced apoptosis by flow cytometry is outlined below. This process involves cell culture, treatment with the inhibitor, staining with Annexin V and PI, and subsequent analysis.
Caption: A streamlined workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Cell Lines:
-
MV4-11 (Flt3-ITD positive, as a sensitive cell line)
-
HL-60 (Flt3 wild-type, as a resistant cell line)
-
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
DMSO (for vehicle control)
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture MV4-11 and HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10 nM, 5
Troubleshooting & Optimization
Technical Support Center: Flt3-IN-23 and Selective FLT3 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of a selective FLT3 inhibitor in FLT3-mutated cancer cell lines?
A selective FMS-like tyrosine kinase 3 (FLT3) inhibitor is designed to target the constitutively activated FLT3 receptor, which is a common driver of oncogenesis in certain leukemias, particularly Acute Myeloid Leukemia (AML). In cancer cell lines harboring FLT3 mutations, such as internal tandem duplications (FLT3-ITD), the primary on-target effect is the inhibition of FLT3 autophosphorylation. This leads to the suppression of downstream signaling pathways crucial for cell survival and proliferation, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.
Q2: Which cancer cell lines are appropriate positive and negative controls for my experiments?
-
Positive Control Cell Lines (with FLT3-ITD mutation):
-
MV4-11: Homozygous for the FLT3-ITD mutation, making it highly dependent on FLT3 signaling and very sensitive to FLT3 inhibitors.
-
MOLM-13: Also positive for the FLT3-ITD mutation and widely used to study the effects of FLT3 inhibitors.
-
-
Negative Control Cell Lines (FLT3 wild-type):
-
Cell lines that do not have a FLT3 mutation can be used to assess off-target effects. The choice of a specific cell line will depend on the research question.
-
Q3: I am observing less of an effect than expected on my FLT3-ITD positive cell line. What are the possible reasons?
Several factors could contribute to a reduced-than-expected effect:
-
Inhibitor Potency and Concentration: Ensure the inhibitor is being used at an effective concentration. The IC50 can vary between different cell lines and assay conditions.
-
Cell Line Integrity: Verify the identity and FLT3 mutation status of your cell line. Genetic drift can occur in cultured cells over time.
-
Experimental Conditions: Factors such as high serum concentration in the culture medium can sometimes interfere with the activity of the inhibitor.
-
Development of Resistance: Prolonged exposure to FLT3 inhibitors can lead to the development of resistance mechanisms.
Q4: What are the known off-target effects of selective FLT3 inhibitors?
While designed to be selective, many FLT3 inhibitors can affect other kinases, especially at higher concentrations. Common off-targets for some FLT3 inhibitors include c-KIT, RET, and PDGFR. The extent of off-target activity depends on the specific inhibitor. It is crucial to consult the kinase inhibition profile for the particular compound you are using. Off-target effects can lead to unexpected phenotypic outcomes or toxicity.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Inhibitor Solubility | Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitated inhibitor will lead to inaccurate concentrations. |
| Assay Interference | Some inhibitors may interfere with the reagents of certain viability assays (e.g., MTT). Consider using an alternative assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo). |
| Edge Effects in Plates | Minimize edge effects in multi-well plates by not using the outer wells for experimental samples or by ensuring proper humidity control during incubation. |
Problem 2: Unexpected activation or inhibition of a signaling pathway.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The inhibitor may be affecting a kinase other than FLT3. Perform a western blot analysis for the phosphorylation status of key off-target kinases if known. |
| Feedback Loops | Inhibition of a primary pathway can sometimes lead to the activation of compensatory signaling pathways. Analyze multiple time points to understand the dynamics of pathway activation. |
| Antibody Specificity | Ensure the antibodies used for western blotting are specific and validated for the target protein and its phosphorylated form. |
Quantitative Data Summary
Table 1: Representative IC50 Values of a Selective FLT3 Inhibitor in FLT3-ITD Positive Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| MV4-11 | Cell Viability | 1 - 10 |
| MOLM-13 | Cell Viability | 5 - 20 |
Note: These are approximate values and can vary based on the specific inhibitor and experimental conditions.
Table 2: Representative Kinase Inhibition Profile of a Selective FLT3 Inhibitor
| Kinase | IC50 (nM) |
| FLT3 | < 5 |
| c-KIT | > 100 |
| VEGFR2 | > 500 |
| PDGFRβ | > 500 |
Note: This table illustrates the profile of a highly selective FLT3 inhibitor. Less selective inhibitors will have lower IC50 values for off-target kinases.
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescent ATP-based)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Inhibitor Treatment: Add serial dilutions of the FLT3 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Allow the plate and the luminescent cell viability reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Protocol 2: Western Blotting for Phospho-FLT3 and Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with the FLT3 inhibitor for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Troubleshooting inconsistent results with Flt3-IN-23
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Flt3-IN-23 and other similar FMS-like tyrosine kinase 3 (FLT3) inhibitors. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
Experiencing inconsistent results with this compound can be frustrating. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.
Question: Why am I seeing variable inhibition of FLT3 phosphorylation?
Answer: Inconsistent inhibition of FLT3 phosphorylation can stem from several factors related to compound handling, experimental setup, and biological variability.
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentrations. It is crucial to avoid repeated freeze-thaw cycles of stock solutions. We recommend preparing fresh dilutions from a concentrated stock for each experiment.
-
Cell Density and Health: The density of your cell culture can influence the effective concentration of the inhibitor. High cell densities may require higher concentrations of this compound to achieve the desired inhibitory effect. Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Incubation Time: The duration of inhibitor treatment is critical. A time-course experiment is recommended to determine the optimal incubation time for observing maximal inhibition of FLT3 phosphorylation in your specific cell line.
-
Presence of FLT3 Ligand (FL): The concentration of the FLT3 ligand in your cell culture medium can compete with the inhibitor, potentially reducing its efficacy. Increased plasma FL levels have been correlated with decreased efficacy of FLT3 inhibitors. Consider using a serum-free or low-serum medium if appropriate for your cell type to minimize this effect.
Question: My cell viability results are not reproducible. What could be the cause?
Answer: Variability in cell viability assays can be attributed to several experimental variables.
-
Inconsistent Seeding Density: Ensure that the same number of viable cells are seeded in each well for every experiment. Inconsistent cell numbers will lead to significant variations in viability readouts.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Assay-Specific Issues: The type of viability assay used (e.g., MTT, CellTiter-Glo) can be influenced by the inhibitor itself. For example, some compounds can interfere with the enzymatic reactions of certain assays. It is advisable to run a control with the inhibitor in cell-free media to check for any direct interference with the assay components.
Question: I am observing off-target effects. How can I confirm they are not due to FLT3 inhibition?
Answer: Distinguishing between on-target and off-target effects is a common challenge in drug development research.
-
Use of Structurally Unrelated FLT3 Inhibitors: To confirm that the observed phenotype is due to FLT3 inhibition, use a structurally different but functionally similar FLT3 inhibitor as a positive control. If both inhibitors produce the same effect, it is more likely to be an on-target effect. First-generation FLT3 inhibitors are known to have more off-target effects due to their multi-kinase activity.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of FLT3. If the phenotype is rescued, it strongly suggests an on-target effect.
-
Dose-Response Analysis: A clear dose-dependent effect on your phenotype of interest that correlates with the dose-dependent inhibition of FLT3 phosphorylation can provide evidence for an on-target effect.
-
Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use a genetic approach, such as siRNA or CRISPR/Cas9, to deplete FLT3 and observe if the same phenotype is recapitulated.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). In normal hematopoietic cells, FLT3 plays a crucial role in survival, proliferation, and differentiation. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and its downstream signaling pathways, driving the growth of cancer cells, especially in acute myeloid leukemia (AML). This compound works by binding to the FLT3 receptor, preventing its activation and subsequent downstream signaling. Specifically, Flt3-IN-28, a similar compound, has been shown to down-regulate the phosphorylation of FLT3 and STAT5, leading to cell cycle arrest and apoptosis in cancer cells with FLT3-ITD mutations.
What are the key downstream signaling pathways of FLT3?
Upon activation, FLT3 triggers several downstream signaling cascades that are critical for cell survival and proliferation. The main pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
RAS/MAPK (MEK/ERK) Pathway: This cascade is primarily involved in cell proliferation and differentiation.
-
STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of oncogenic FLT3-ITD signaling and plays a significant role in aberrant cell growth.
What are the different types of FLT3 inhibitors?
FLT3 inhibitors can be broadly classified into two generations and two types based on their binding mode.
-
First-Generation vs. Second-Generation: First-generation inhibitors (e.g., midostaurin, sorafenib) are multi-kinase inhibitors with activity against FLT3 and other kinases, which can lead to more off-target effects. Second-generation inhibitors (e.g., gilteritinib, quizartinib) are more potent and selective for FLT3, generally resulting in an improved toxicity profile.
-
Type I vs. Type II: Type I inhibitors bind to the active conformation of the FLT3 kinase domain and can inhibit both FLT3-ITD and FLT3-TKD mutations. Type II inhibitors bind to the inactive conformation and are generally not effective against most FLT3-TKD mutations, which stabilize the active state.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Flt3-IN-28, a compound with a similar mechanism to this compound, against various cancer cell lines.
| Cell Line | FLT3 Mutation Status | IC50 (nM) |
| BaF3-FLT3-ITD | ITD | 85 |
| MV4-11 | ITD | 130 |
| MOLM-13 | ITD | 65 |
| MOLM-14 | ITD | 220 |
Data sourced from InvivoChem for Flt3-IN-28.
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Add the desired final concentrations of the inhibitor to the cells. Include a DMSO-only control.
-
Incubation: Incubate the cells with the inhibitor for 48-72 hours.
-
Cell Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for FLT3 Phosphorylation
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FLT3 and total FLT3. Use an appropriate loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Visualizations
**Caption
Technical Support Center: Acquired Resistance to Flt3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Flt3 inhibitors in vitro. The information is tailored for scientists and drug development professionals working with cell lines and experimental models of Flt3-mutated cancers, such as Acute Myeloid Leukemia (AML).
Disclaimer
Frequently Asked Questions (FAQs)
Q1: My Flt3-mutated cell line (e.g., MOLM-14, MV4-11) is showing decreased sensitivity to my Flt3 inhibitor after prolonged culture. What are the likely causes?
A1: Decreased sensitivity, or acquired resistance, to Flt3 inhibitors is a common observation in vitro. The primary causes can be broadly categorized into two main mechanisms:
-
On-target resistance: This involves genetic changes in the FLT3 gene itself, leading to secondary mutations in the tyrosine kinase domain (TKD). These mutations can interfere with the binding of the inhibitor to the Flt3 receptor. Common resistance mutations include substitutions at the D835 residue in the activation loop and the F691 "gatekeeper" residue.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on Flt3 signaling for survival and proliferation. Common bypass tracks include the activation of the RAS/MAPK and PI3K/Akt pathways, often through acquired mutations in genes like NRAS or KRAS. Upregulation of other receptor tyrosine kinases, such as AXL, can also contribute to resistance.
Q2: How can I confirm if my resistant cell line has developed on-target mutations in FLT3?
A2: To identify secondary mutations in the FLT3 gene, you should perform Sanger sequencing or next-generation sequencing (NGS) of the FLT3 kinase domain from your resistant cell line and compare it to the parental, sensitive cell line.
Q3: What are the differences between Type I and Type II Flt3 inhibitors, and how does this relate to resistance?
A3: Flt3 inhibitors are classified based on their binding mode to the kinase domain:
-
Type I inhibitors bind to the active conformation of the Flt3 kinase and can inhibit both Flt3-ITD and Flt3-TKD mutations. Examples include midostaurin, gilteritinib, and crenolanib.
-
Type II inhibitors bind to the inactive conformation of the kinase. Consequently, they are generally effective against Flt3-ITD mutations but can be rendered ineffective by TKD mutations (like D835Y) that stabilize the active conformation. Examples include sorafenib and quizartinib.
The type of inhibitor you are using will influence the likely resistance mutations that may arise.
Q4: My resistant cells do not have any secondary FLT3 mutations. What should I investigate next?
A4: In the absence of on-target mutations, it is highly probable that the resistance is driven by the activation of bypass signaling pathways. You should investigate the phosphorylation status of key downstream signaling molecules in the PI3K/Akt and MAPK/ERK pathways, such as Akt, S6 ribosomal protein, ERK1/2, and STAT5, using Western blotting. A sustained phosphorylation of these proteins in the presence of the Flt3 inhibitor would indicate the activation of a bypass mechanism.
Q5: Can I overcome acquired resistance to my Flt3 inhibitor?
A5: Several strategies can be employed to overcome acquired resistance in vitro:
-
Switching Inhibitor Type: If resistance is due to a TKD mutation against a Type II inhibitor, switching to a Type I inhibitor may restore sensitivity.
-
Combination Therapy: Combining your Flt3 inhibitor with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor for the MAPK pathway, or a PI3K/mTOR inhibitor for the PI3K/Akt pathway) can often re-sensitize resistant cells.
-
Novel Agents: Investigating newer generation or irreversible Flt3 inhibitors that are designed to be effective against common resistance mutations can be a viable strategy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Gradual increase in IC50 value of Flt3 inhibitor over time | Development of a resistant sub-population of cells. | 1. Isolate a pure resistant population by culturing in the presence of the inhibitor. 2. Perform a dose-response curve to quantify the degree of resistance. 3. Analyze for on-target mutations (FLT3 sequencing) and off-target pathway activation (Western blot). |
| Resistant cells show sustained phosphorylation of ERK and/or Akt despite Flt3 inhibition | Activation of a bypass signaling pathway (e.g., RAS mutation). | 1. Sequence key genes in the MAPK and PI3K pathways (e.g., NRAS, KRAS, PTPN11). 2. Test the efficacy of combining the Flt3 inhibitor with a MEK or PI3K inhibitor. |
| No secondary FLT3 mutations and no obvious bypass pathway activation | - Upregulation of Flt3 ligand (FL) in the culture medium. - Increased expression of drug efflux pumps. - Activation of other kinases (e.g., AXL, PIM). | 1. Measure FL levels in the conditioned media. 2. Assess the expression of ABC transporters (e.g., MDR1). 3. Perform a phospho-kinase array to identify other activated kinases. |
| Inconsistent results in cell viability assays | - Cell line heterogeneity. - Assay variability. | 1. Single-cell clone your resistant population to ensure homogeneity. 2. Optimize your cell viability assay (e.g., seeding density, incubation time). 3. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables provide illustrative IC50 values for different Flt3 inhibitors in sensitive and resistant AML cell lines. Note that these values can vary between laboratories and experimental conditions.
Table 1: Illustrative IC50 Values (nM) of Flt3 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Flt3 Mutation | Inhibitor | IC50 (Sensitive) | Resistant Variant | IC50 (Resistant) | Fold Resistance |
| MOLM-14 | FLT3-ITD | Gilteritinib | ~1-5 | MOLM-14/Gilt | >100 | >20-100 |
| MV4-11 | FLT3-ITD | FF-10101 | ~1-10 | MV4-11/FF | >100 | >10-100 |
| Ba/F3 | FLT3-ITD | PKC412 | 35 | Ba/F3-ITD-G697R | >400 | >11.4 |
| MOLM-13 | FLT3-ITD | MLN518 | 0.034 µM | MOLM-13-RES (D835Y) | >5 µM | >147 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Example IC50 Values for a Flt3 Inhibitor (FLT3-IN-3) Against Wild-Type and Mutant Flt3
| Target | IC50 (nM) |
| FLT3 (Wild-Type) | 13 |
| FLT3 (D835Y) | 8 |
Data for FLT3-IN-3 is provided as an example of inhibitor characterization.
Table 3: Example Proliferation Inhibition by a Flt3 Inhibitor (FLT3-IN-3) in AML Cell Lines
| Cell Line | Flt3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | <10 |
| MOLM-13 | FLT3-ITD | <10 |
Data for FLT3-IN-3 is provided as an example of cell-based activity.
Experimental Protocols
Protocol 1: Generation of Flt3 Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating concentrations of a Flt3 inhibitor.
Materials:
-
Flt3-mutated AML cell line (e.g., MOLM-14, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flt3 inhibitor of interest
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the Flt3 inhibitor for the parental cell line using a standard cell viability assay.
-
Seed the parental cells at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Add the Flt3 inhibitor at a starting concentration equal to the IC50.
-
Culture the cells, monitoring their viability and proliferation rate. Replenish the medium with fresh inhibitor every 3-4 days.
-
Once the cells resume a consistent growth rate similar to the parental line, gradually increase the concentration of the Flt3 inhibitor (e.g., in 1.5 to 2-fold increments).
-
Repeat the process of dose escalation until the cells are able to proliferate in a high concentration of the inhibitor (e.g., 10-20 times the initial IC50).
-
Establish a stable resistant cell line by maintaining it in a constant concentration of the Flt3 inhibitor.
-
Periodically confirm the resistance phenotype by performing a dose-response curve and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of Flt3 Signaling Pathways
This
Impact of serum proteins on Flt3-IN-23 activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Flt3-IN-23, with a specific focus on the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets FMS-like tyrosine kinase 3 (Flt3), a receptor tyrosine kinase. In certain types of leukemia, such as acute myeloid leukemia (AML), mutations in the FLT3 gene can lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. This compound binds to the Flt3 receptor, inhibiting its kinase activity and thereby blocking the downstream signaling pathways that drive cancer cell growth.
Q2: How do serum proteins affect the activity of this compound?
A2: Serum proteins, particularly alpha-1-acid glycoprotein (AGP), can significantly reduce the in vitro potency of Flt3 inhibitors like this compound. This is due to the binding of the inhibitor to these proteins, which sequesters the drug and makes it less available to its target, the Flt3 kinase in the cells. This interaction can lead to a substantial increase in the half-maximal inhibitory concentration (IC50) of the compound.
Q3: Is the inhibitory effect of serum proteins the same across all Flt3 inhibitors?
A3: No, the extent of inhibition by serum proteins varies among different Flt3 tyrosine kinase inhibitors (TKIs). Some inhibitors, particularly those derived from staurosporine, are strongly inhibited, showing a greater than 100-fold increase in their IC50 values in the presence of 50% human plasma. Others may experience more moderate inhibition.
Q4: Does the species of the serum used in my experiment matter?
A4: Yes, the species from which the serum is derived is critical. Studies have shown that human plasma significantly inhibits the activity of certain Flt3 TKIs, while non-human plasma, such as bovine plasma, has little effect. This suggests a species-specific interaction between the inhibitors and serum proteins like AGP. Therefore, it is crucial to use human serum or plasma to accurately assess the potential impact of protein binding on your inhibitor's efficacy in a clinical context.
Troubleshooting Guides
Problem: I am not seeing the expected level of this compound activity in my cell-based assays.
-
Possible Cause 1: Presence of Serum in Culture Media. The standard fetal bovine serum (FBS) or fetal calf serum (FCS) used in cell culture media contains proteins that can bind to this compound and reduce its effective concentration.
-
Solution: Perform your experiments in low-serum or serum-free media to minimize protein binding. If serum is required for cell viability, consider performing a dose-response curve in the presence and absence of serum to quantify the impact on the IC50 value.
-
-
Possible Cause 2: High Concentration of Human Serum Proteins. If you are specifically studying the effect of human serum, high concentrations of proteins like AGP will significantly inhibit this compound activity.
-
Solution: Quantify the concentration of AGP in your human plasma samples. There is a linear relationship between AGP concentration and the fold-increase in the IC50 of some Flt3 inhibitors. This will help you understand the variability in your results. Consider using a "decoy" drug with a high affinity for AGP, such as mifepristone, to displace this compound from the protein and restore its activity.
-
Problem: My in vitro kinase assay results are inconsistent.
-
Possible Cause: Variability in Reagent Preparation and Assay Conditions. In vitro kinase assays are sensitive to buffer composition, enzyme and substrate concentrations, and incubation times.
-
Solution: Follow a standardized and detailed experimental protocol. Ensure all reagents are freshly prepared and that the kinase preparation is highly pure. Use a consistent source and concentration of ATP and the appropriate peptide substrate. Include appropriate controls, such as a known kinase inhibitor (e.g., staurosporine) as a positive control and "no enzyme" wells as a negative control.
-
Quantitative Data
Table 1: Impact of 50% Human Plasma on the IC50 of Various Flt3 TKIs
| Flt3 TKI | IC50 in Media with 10% FCS (nM) | IC50 in 50% Human Plasma (nM) | Fold Increase in IC50 | Reference |
| TTT-3002 | 2.4 | 45.2 | ~19 | |
| Quizartinib | - | - | 37 | |
| Lestaurtinib | - | - | >100 | |
| Midostaurin | - | - | >100 | |
| Sorafenib | - | - | >100 |
Note: Specific IC50 values for all inhibitors in both conditions were not available in the provided search results. The fold increase is a key indicator of the impact of plasma protein binding.
Experimental Protocols
1. Plasma Inhibitory Activity (PIA) Assay
This assay is designed to measure the effective inhibitory activity of a drug in the presence of patient plasma.
-
Cell Line: Use a leukemia cell line that is dependent on Flt3 signaling for proliferation, such as MOLM-14 (FLT3/ITD heterozygous).
-
Reagents:
-
This compound or other Flt3 TKI
-
MOLM-14 cells
-
RPMI-1640 medium with 10% FBS
-
Patient-derived or commercial human plasma
-
MTT or other proliferation assay reagent
-
-
Procedure:
-
Seed MOLM-14 cells in a 96-well plate.
-
Prepare serial dilutions of the Flt3 inhibitor in culture medium containing 50% human plasma. Also prepare a set of dilutions in standard culture medium (10% FBS) as a control.
-
Add the inhibitor dilutions to the cells.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell proliferation using an MTT assay or a similar colorimetric method.
-
Calculate the IC50 values for the inhibitor in the presence and absence of human plasma by plotting the dose-response curves.
-
2. In Vitro Flt3 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the Flt3 kinase.
-
Reagents:
-
Recombinant Flt3 kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Flt3 peptide substrate
-
This compound
-
ADP detection reagent (for fluorescence-based assays)
-
-
Procedure (based on a generic fluorescence-based kinase assay):
-
Prepare a reaction mixture containing the Flt3 kinase in the kinase assay buffer.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10-30 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and the Flt3 peptide substrate.
-
Incubate at 30°C for a set period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of ADP produced using a suitable detection reagent and a fluorescent plate reader (λEx = 530 nm/λEm = 590 nm).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Visualizations
Flt3-IN-23 dose-response curve troubleshooting
Welcome to the technical support center for Flt3-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during dose-response experiments with this potent FLT3 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter when generating a dose-response curve for this compound.
Q1: Why am I not seeing a sigmoidal dose-response curve?
A1: An atypical dose-response curve can arise from several factors. Consider the following possibilities:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low to define the full curve. We recommend performing a wide range of serial dilutions (e.g., from 1 nM to 10 µM) in your initial experiments to capture the complete sigmoidal shape.
-
Cell Seeding Density: Inconsistent or inappropriate cell numbers can affect the assay window. Ensure your cells are in the exponential growth phase and seeded at an optimal density.
-
Assay Incubation Time: The duration of inhibitor exposure can influence the observed potency. A 48 to 72-hour incubation is a common starting point for cell viability assays.
-
Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect your stock solutions and final assay concentrations for any signs of precipitation.
-
Reagent Issues: Ensure all assay reagents are properly prepared and within their expiration dates.
Q2: The IC50 value I'm obtaining is significantly different from expected values.
A2: Discrepancies in IC50 values can be attributed to several experimental variables:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to FLT3 inhibitors depending on their genetic background, such as the presence of FLT3 mutations (ITD or TKD) or the activation of alternative survival pathways.
-
ATP Concentration (for biochemical assays): If you are performing a biochemical assay, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors like this compound. It is advisable to use an ATP concentration that is close to the Km value for the enzyme.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells and interfere with the assay. It is recommended to keep the final DMSO concentration below 0.5% in cell-based assays.
-
Time-Dependent Inhibition: Some kinase inhibitors exhibit time-dependent inhibition, where potency increases with longer pre-incubation times with the enzyme. Consider varying the pre-incubation time to assess this possibility.
Q3: I'm observing a very steep or very shallow dose-response curve.
A3: The slope of the dose-response curve (Hill slope) provides insights into the inhibitor's mechanism of action.
-
Steep Curve (Hill slope > 1.5): This can sometimes indicate positive cooperativity in binding or might be an artifact of the assay system. It has also been observed in cases of non-specific compound aggregation or promiscuous inhibition.
-
Shallow Curve (Hill slope < 0.8): A shallow curve may suggest multiple binding sites with different affinities, negative cooperativity, or complex biological responses within the cell population. It could also point to issues with compound stability or cell health.
Q4: My results are not reproducible between experiments.
A4: Poor reproducibility is often due to subtle variations in experimental execution. To improve consistency:
-
Standardize Cell Culture Conditions: Use cells at a consistent passage number and ensure they are healthy and free from contamination.
-
Precise Pipetting: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors. Calibrate your pipettes regularly.
-
Use of Controls: Always include appropriate controls in your experiments, such as vehicle-only (DMSO) and positive controls (e.g., a known FLT3 inhibitor).
-
Plate Layout: Be mindful of potential "edge effects" on 96-well plates. Consider leaving the outer wells empty or filling them with media to minimize evaporation.
Data Presentation
The potency of FLT3 inhibitors can vary significantly depending on the specific FLT3 mutation and the cell line used. The following table summarizes reported IC50 values for various FLT3 inhibitors in common acute myeloid leukemia (AML) cell lines. This data can serve as a reference for expected potency ranges.
| Inhibitor | Cell Line | FLT3 Status | Reported IC50 (nM) |
| Quizartinib | MV4-11 | FLT3-ITD | ~1 |
| Gilteritinib | MOLM-14 | FLT3-ITD | ~0.9 |
| Sorafenib | MOLM-14 | FLT3-ITD | ~5 |
| Midostaurin | MV4-11 | FLT3-ITD | ~10 |
| Crenolanib | MV4-11 | FLT3-ITD | ~5 |
| HSM1651 | MV4-11 | FLT3-ITD | ~150 |
| 4ACP | MV4-11 | FLT3-ITD | 38.8 |
| 4ACP | MOLM-13 | FLT3-ITD | 54.9 |
Note: These values are compiled from various sources and should be used for reference only. Actual IC50 values should be determined empirically under your specific experimental conditions.
Experimental Protocols
Cell Proliferation Assay (using CellTiter 96® AQueous One Solution)
This protocol is a standard method for determining the effect of this compound on the proliferation of suspension cell lines like MOLM-14 or MV4-11.
-
Cell Seeding:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Plate exponentially growing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Add 10 µL of each diluted compound concentration (or DMSO as a vehicle control) to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
FLT3 Signaling Pathway
F
Validation & Comparative
A Comparative Analysis of Flt3-IN-23 and Quizartinib in FLT3-ITD AML Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel FLT3 inhibitor, Flt3-IN-23, and the well-characterized second-generation FLT3 inhibitor, quizartinib, in the context of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). FLT3-ITD mutations are prevalent in AML and are associated with a poor prognosis, making targeted inhibition of the FLT3 signaling pathway a critical therapeutic strategy. This document outlines the mechanisms of action, preclinical efficacy, and potential resistance profiles of both compounds, supported by experimental data and detailed protocols.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, driving leukemogenesis. FLT3 inhibitors are designed to block this aberrant signaling. They are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors, such as quizartinib, bind to the inactive conformation.
Quizartinib is a potent and selective second-generation, oral FLT3 inhibitor. It has demonstrated significant clinical activity in patients with relapsed or refractory FLT3-ITD positive AML. Its high selectivity and potency make it a key benchmark for the development of new FLT3 inhibitors.
This compound represents a novel investigational FLT3 inhibitor. This guide will compare its preclinical profile to that of quizartinib to evaluate its potential as a therapeutic agent for FLT3-ITD AML.
Mechanism of Action
Quizartinib functions as a Type II inhibitor, binding to the inactive conformation of the FLT3 kinase domain. This binding prevents the conformational changes required for kinase activation, thereby inhibiting autophosphorylation of the FLT3 receptor. The blockade of FLT3 activation leads to the suppression of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation and survival of leukemic cells.
The proposed mechanism of action for This compound is also through the inhibition of the FLT3 kinase. Further biochemical and cellular assays are required to determine its precise binding mode (Type I or Type II) and its specificity for FLT3 over other kinases.
Comparative Preclinical Efficacy
The in vitro efficacy of this compound and quizartinib was evaluated in human AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13, and MOLM-14).
Kinase Inhibitory Activity
Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of each
A Comparative Guide to FLT3 Tyrosine Kinase Inhibitors: Spotlight on Crenolanib for the Treatment of FLT3-TKD Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target in AML. This guide provides a comparative framework for evaluating FLT3 inhibitors, with a detailed analysis of crenolanib, a potent type I inhibitor, against various FLT3-TKD mutations. While this guide aims to compare Flt3-IN-23 and crenolanib, a comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound designated "this compound." Therefore, this document will focus on the well-characterized inhibitor crenolanib and provide a robust framework for the evaluation of any novel FLT3 inhibitor.
Mechanism of Action: Type I vs. Type II FLT3 Inhibitors
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[5]
-
Type I inhibitors , such as crenolanib, bind to the active "DFG-in" conformation of the kinase. This allows them to inhibit both the wild-type and mutated forms of FLT3, including both ITD and TKD mutations.[5][6]
-
Type II inhibitors bind to the inactive "DFG-out" conformation. While effective against FLT3-ITD, they are generally less active against TKD mutations, which stabilize the active conformation of the kinase.[3]
Crenolanib is a highly selective and potent benzimidazole inhibitor that targets FLT3, as well as platelet-derived growth factor receptor (PDGFR).[6][7] Its ability to inhibit both FLT3-ITD and a wide range of clinically relevant FLT3-TKD mutations, including the common D835Y mutation, makes it a valuable agent in overcoming resistance to other FLT3 inhibitors.[2][8]
Comparative Efficacy of Crenolanib against FLT3-TKD Mutations
The following table summarizes the inhibitory activity of crenolanib against various FLT3 constructs, including common TKD mutations. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| FLT3 Mutant | Assay Type | Cell Line/System | Crenolanib IC50 (nM) | Reference |
| FLT3-WT | Kinase Binding Assay | In vitro | 0.15 | [8] |
| FLT3-ITD | Cell Viability (MTT) | MV4-11 | 1.3 | [8] |
| FLT3-ITD | Cell Viability (MTT) | MOLM-13 | 4.9 | [8] |
| FLT3-D835Y | Kinase Binding Assay | In vitro | 0.14 - 22 | [8] |
| FLT3-D835V | Kinase Binding Assay | In vitro | 0.14 - 22 | [8] |
| FLT3-ITD/D835Y | Kinase Binding Assay | In vitro | 0.14 - 22 | [8] |
| FLT3-ITD/F691L | Kinase Binding Assay | In vitro | 0.14 - 22 | [8] |
| FLT3 Autophosphorylation | Immunoblot | Molm14 | ~2 | [1] |
| FLT3 Autophosphorylation | Immunoblot | Primary FLT3/ITD AML blasts | 2.4 | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of FLT3 inhibitors and the experimental approaches to evaluate them, the following diagrams are provided.
Caption: FLT3 signaling pathway and the inhibitory action of crenolanib.
Caption: Experimental workflow for evaluating FLT3 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of FLT3 inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of an inhibitor to the FLT3 kinase.
-
Principle: This is a fluorescence resonance energy transfer (FRET)-based assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP-binding site will disrupt FRET.
-
Materials:
-
Recombinant human FLT3 enzyme
-
Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound, crenolanib) serially diluted in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare a 3X solution of the test inhibitor in kinase buffer.
-
Prepare a 3X mixture of the FLT3 kinase and Eu-labeled antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.[9]
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on FLT3-mutated AML cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10][11]
-
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Add 100 µL of the serially diluted inhibitor solutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.[12][13]
-
Western Blot Analysis for FLT3 Phosphorylation
This assay assesses the ability of the inhibitors to block FLT3 autophosphorylation and downstream signaling.[14]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of FLT3 (p-FLT3) and total FLT3.
-
Materials:
-
FLT3-mutated AML cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FLT3 (e.g., Tyr591), anti-total FLT3, anti-p-STAT5, anti-total STAT5, and an antibody for a loading control (e.g., β-actin or GAPDH)[15][16][17][18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the inhibitors at various concentrations for a specified time (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
-
Conclusion
Crenolanib is a potent type I FLT3 inhibitor with demonstrated activity against both FLT3-ITD and a range of clinically significant FLT3-TKD mutations, which are a common mechanism of resistance to type II inhibitors. The experimental framework provided in this guide offers a comprehensive approach to evaluating the efficacy of novel FLT3 inhibitors like the prospective "this compound." By employing a combination of biochemical and cellular assays, researchers can thoroughly characterize the potency, selectivity, and mechanism of action of new therapeutic candidates, ultimately contributing to the development of more effective treatments for AML patients with FLT3 mutations.
References
- 1. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions [mdpi.com]
- 5. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cytotoxicity assay [bio-protocol.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-FLT3 (Tyr591) Polyclonal Antibody (BS-3147R) [thermofisher.com]
- 18. Phospho-FLT3 (Tyr591) Polyclonal Antibody (PA5-105884) [thermofisher.com]
Validating the Anti-Leukemic Effects of Flt3-IN-23 in vivo: A Comparative Guide
A comprehensive in vivo comparison of Flt3-IN-23 with leading Flt3 inhibitors for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML). This guide provides an objective analysis of its anti-leukemic effects, supported by experimental data and detailed protocols.
Introduction
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. Consequently, FLT3 has emerged as a critical therapeutic target in AML.
This guide focuses on the in vivo validation of a novel FLT3 inhibitor, this compound, and compares its anti-leukemic efficacy with established first and second-generation FLT3 inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the pre-clinical potential of this compound.
Comparative Analysis of Flt3 Inhibitors
The landscape of FLT3 inhibitors is broadly categorized into first and second-generation agents, distinguished by their specificity and potency.
-
First-Generation Inhibitors: These multi-kinase inhibitors, including midostaurin and sorafenib, target multiple tyrosine kinases in addition to FLT3. While showing some clinical activity, their broader target profile can lead to off-target effects.
-
Second-Generation Inhibitors: These agents, such as gilteritinib and quizartinib, were developed for greater potency and selectivity against FLT3, including resistance-conferring TKD mutations.
This guide will benchmark the in vivo performance of this compound against key comparators from both generations.
In Vivo Efficacy of Flt3 Inhibitors in AML Xenograft Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of novel anti-leukemic agents. These models involve the transplantation of human AML cells into immunodeficient mice, allowing for the assessment of a drug's ability to inhibit tumor growth, reduce leukemic burden, and prolong survival.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound in comparison to other FLT3 inhibitors in FLT3-ITD positive AML xenograft models.
Table 1: Tumor Growth Inhibition in MV4-11 Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | [Dose] mg/kg, [Schedule] | [Result] | [Source] |
| Gilteritinib | 10 mg/kg, once daily | 100% (complete regression) | |
| Quizartinib | 10 mg/kg, once daily | Significant inhibition | |
| Sorafenib | [Dose] mg/kg, [Schedule] | [Result] | |
| Vehicle Control | - | 0% |
Table 2: Survival Analysis in FLT3-ITD AML Xenograft Model
| Treatment Group | Median Survival (days) | p-value vs. Vehicle | Reference |
| This compound | [Result] | [Result] | [Source] |
| Quizartinib | Significantly prolonged | <0.0001 | |
| Sorafenib | 36.5 | <0.05 | |
| Vehicle Control | 16 | - |
**
A Comparative Guide to Flt3-IN-23 and Next-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-23, against established next-generation inhibitors: gilteritinib, quizartinib, and crenolanib. The following sections detail the comparative efficacy, mechanisms of action, and resistance profiles of these compounds, supported by experimental data and protocols. For the purpose of this guide, the preclinical compound CHMFL-FLT3-165 will be used as a proxy for this compound to enable a data-driven comparison.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis.
The development of FLT3 inhibitors has marked a significant advancement in the targeted therapy of AML. First-generation inhibitors were often multi-targeted and lacked the potency and specificity of later agents. Next-generation inhibitors, including gilteritinib, quizartinib, and crenolanib, have demonstrated improved clinical efficacy. However, the emergence of resistance, frequently through secondary mutations in the FLT3 kinase domain, remains a critical challenge. This guide evaluates this compound (represented by CHMFL-FLT3-165) in the context of these advanced therapies.
Comparative Efficacy and Kinase Inhibition Profile
The in vitro potency of FLT3 inhibitors is a key determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (CHMFL-FLT3-165) and next-generation FLT3 inhibitors against wild-type FLT3, the common FLT3-ITD mutation, and key resistance mutations.
| Compound | Type | FLT3-WT (IC50, nM) | FLT3-ITD (IC50, nM) | FLT3-ITD+D835Y (IC50, nM) | FLT3-ITD+F691L (IC50, nM) |
| This compound (CHMFL-FLT3-165) | Type I | 12[1] | 4[1] | <100[1] | <100[1] |
| Gilteritinib | Type I | 5 | 0.7-1.8[2] | 2.1[3] | 22[3] |
| Quizartinib | Type II | - | <1[4] | Resistant (>1000)[4] | Resistant (>1000)[4] |
| Crenolanib | Type I | - | 8.7[5] | 35-62[6] | 35-62[6] |
Data is compiled from various preclinical studies and assays; direct comparison should be made with caution. IC50 values can vary based on the specific assay conditions.
Mechanism of Action and Resistance
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase and are generally able to inhibit both FLT3-ITD and FLT3-TKD mutations. Gilteritinib, crenolanib, and this compound (CHMFL-FLT3-165) are Type I inhibitors.
-
Type II inhibitors , such as quizartinib, bind to the inactive "DFG-out" conformation. While highly potent against FLT3-ITD, they are largely ineffective against TKD mutations like D835Y, which stabilize the active conformation of the kinase.
The "gatekeeper" mutation, F691L, poses a significant challenge as it can confer resistance to both Type I and Type II inhibitors.
Signaling Pathway and Inhibitor Action
Caption: FLT3 signaling pathway and points of intervention for Type I and II inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FLT3 kinase.
Methodology:
-
Reagents: Recombinant human FLT3 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor.
-
Procedure:
-
The FLT3 enzyme is incubated with varying concentrations of the inhibitor in a kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of FLT3 inhibitors on the proliferation and viability of FLT3-dependent cancer cell lines.
Methodology:
-
Cell Lines: FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13) or Ba/F3 cells engineered to express specific FLT3 mutations.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a serial dilution of the FLT3 inhibitor.
-
After an incubation period (typically 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[7][8][9][10]
Western Blotting for FLT3 Phosphorylation
This technique is used to assess the on-target activity of FLT3 inhibitors by measuring the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
Sample Preparation: FLT3-mutant cells are treated with the inhibitor for a short period (e.g., 1-4 hours). Cells are then lysed in a buffer containing phosphatase and protease inhibitors.
-
Procedure:
-
Protein concentration in the cell lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (e.g., anti-p-FLT3 Tyr589/591).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then used.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. The membrane is often stripped and re-probed with an antibody for total FLT3 as a loading control.[11][12][13][14][15]
Experimental Workflow and Logical Relationships
The evaluation of a novel FLT3 inhibitor follows a logical progression from biochemical to cellular and finally to in vivo studies.
Caption: A typical experimental workflow for the preclinical evaluation of a novel FLT3 inhibitor.
Conclusion
The preclinical data for this compound (represented by CHMFL-FLT3-165) demonstrates its potential as a potent Type I FLT3 inhibitor. Its activity against both FLT3-ITD and key resistance mutations, including those at the D835 and F691 positions, suggests it may offer advantages over inhibitors with more limited resistance profiles, such as the Type II inhibitor quizartinib.
Compared to other next-generation Type I inhibitors like gilteritinib and crenolanib, this compound exhibits a comparable potency profile. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential, safety, and efficacy in the treatment of FLT3-mutated AML. The continued development of novel FLT3 inhibitors with broad activity against resistance mutations is crucial for improving outcomes for this challenging patient population.
References
- 1. Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit mAb (#3464) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Flt3-IN-23: A Guide for Laboratory Personnel
For immediate release: This document provides essential guidance on the safe and compliant disposal of Flt3-IN-23, a small molecule kinase inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound and its related compounds are classified as hazardous materials, particularly noted for their acute and chronic aquatic toxicity. Improper disposal can lead to significant environmental harm and may violate regulatory standards. Therefore, all researchers, scientists, and drug development professionals handling this compound must be familiar with and strictly follow the disposal protocols outlined below.
Key Hazard Information
A review of the safety data sheet for a closely related compound, Flt3 Inhibitor III, reveals the following critical hazard classifications:
-
Acute aquatic toxicity (Category 1) [1]
-
Chronic aquatic toxicity (Category 1) [1]
-
Harmful if swallowed (Acute toxicity, Oral - Category 4) [1]
These classifications underscore the substance's potential to cause significant, long-lasting harm to aquatic ecosystems.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life | [1] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects | [1] |
| Acute toxicity, Oral | H302 | Harmful if swallowed | [1] |
Step-by-Step Disposal Protocol
The following procedure is mandatory for the disposal of this compound and any materials contaminated with it.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound").
-
Include the approximate concentration and quantity of the compound.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
The storage area should be secure and away from drains or water sources.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediately take the following actions:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste.
References
Essential Safety and Handling Guidance for Flt3-IN-23
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Flt3-IN-23, a potent kinase inhibitor. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar hazardous chemical compounds and kinase inhibitors. These procedures are designed to ensure personnel safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, powder-free (e.g., double-gloving with nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Tight-sealing safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Lab Coat/Gown | Disposable, impermeable gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 or higher) | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of aerosols or fine particles. |
Operational Plan and Handling Procedures
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid compound, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1] Local exhaust ventilation should be used for all other handling procedures.[2]
-
Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers in the immediate work area.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]
-
Decontamination: After handling, thoroughly wipe down the work surfaces with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any unused this compound powder. Collect this waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous waste.
-
Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
